Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate
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Overview
Description
Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate is a complex organic compound that features a benzothiazole ring, a phenyl group, and an oxazolidinyl phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring through the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone. This intermediate is then reacted with a phenylmethyl halide to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects may be mediated through the inhibition of oxidative stress and inflammation pathways. The compound may also interact with enzymes and receptors involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole ring structure.
Oxazolidinones: Compounds such as linezolid and tedizolid contain the oxazolidinone ring and are known for their antimicrobial properties.
Uniqueness
Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both benzothiazole and oxazolidinyl phosphinate moieties allows for a diverse range of applications and interactions with biological targets .
Properties
CAS No. |
104608-42-6 |
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Molecular Formula |
C19H19N2O4PS |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H19N2O4PS/c1-2-25-26(23,21-11-12-24-19(21)22)13-14-7-9-15(10-8-14)18-20-16-5-3-4-6-17(16)27-18/h3-10H,2,11-13H2,1H3 |
InChI Key |
AMXIVYJIQFAWRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCOC4=O |
Origin of Product |
United States |
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